Patent

US07282501B2

Procedure details

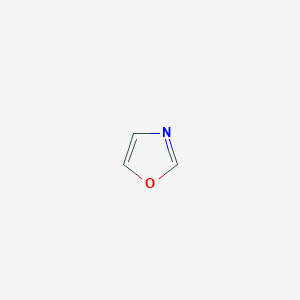

An alternative synthetic route to oxazole tailpiece is shown in Reaction Scheme 24. Carboxylic acid (106) is condensed with 2-bromo-3-oxopentanoate (preferably methyl ester) (107) to give ketoester (108). The latter is converted to an intermediate enamine (109) by treatment with anhydrous ammonium acetate. Subsequent cyclization of compound (109) in acetic acid in the presence of anhydrous ammonium acetate gives compound (110). The use of anhydrous ammonium acetate obtained by azeotropic evaporation with ethanol eliminates water in the reaction, which causes decarboxylation of compound (110). Additionally, some of the water liberated in the reaction is removed at the enamine stage. These modifications along with a simplified isolation procedure lead to higher yields of oxazole (110).

[Compound]

Name

enamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])(=[O:3])[CH3:2].[NH4+:5].[C:6]([OH:9])(=O)[CH3:7]>>[C:1]([O-:4])(=[O:3])[CH3:2].[NH4+:5].[O:9]1[CH:6]=[CH:7][N:5]=[CH:1]1 |f:0.1,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

[Compound]

|

Name

|

enamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[NH4+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[NH4+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C=NC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |